molecular formula C5H4ClNO2 B1587302 5-Methylisoxazole-3-carbonyl chloride CAS No. 39499-34-8

5-Methylisoxazole-3-carbonyl chloride

Cat. No. B1587302
CAS RN: 39499-34-8
M. Wt: 145.54 g/mol
InChI Key: XMVNMWDLOGSUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08030487B2

Procedure details

Ethyl 5-methylisoxazole-3-carboxylate (500 mg, 3.22 mmol) was suspended in MeOH-THF-H2O (20 mL, 1:1:1) and lithium hydroxide monohydrate (1.35 g, 32.2 mmol) was added. The reaction mixture was stirred for 16 h at room temperature, and acidified with 1N HCl. The crude product was extracted with ethyl acetate, and ethyl acetate layer was dried (Na2SO4) and solvent evaporated. The white solid thus obtained, was suspended in dichloromethane (30 mL) and treated with thionyl chloride (2.35 mL, 32.3 mmol) at reflux for 6 hr. The reaction mixture was evaporated, and the residue was dissolved in hexane-ethyl acetate mixture (100 mL, 6:4) and quickly filtered through a short silica plug. On evaporation of solvent, 5-methylisoxazole-3-carbonyl chloride was obtained as a colorless syrup (330 mg, 70%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.35 mL
Type
reactant
Reaction Step Four
Name
MeOH THF H2O
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([O:9]CC)=O)[CH:3]=1.O.[OH-].[Li+].Cl.S(Cl)([Cl:18])=O>CO.C1COCC1.O.ClCCl>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([Cl:18])=[O:9])[CH:3]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=CC(=NO1)C(=O)OCC
Step Two
Name
Quantity
1.35 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2.35 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
MeOH THF H2O
Quantity
20 mL
Type
solvent
Smiles
CO.C1CCOC1.O
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with ethyl acetate, and ethyl acetate layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4) and solvent
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The white solid thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in hexane-ethyl acetate mixture (100 mL, 6:4)
FILTRATION
Type
FILTRATION
Details
quickly filtered through a short silica plug
CUSTOM
Type
CUSTOM
Details
On evaporation of solvent

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=CC(=NO1)C(=O)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.